molecular formula C25H20O B14544377 9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-41-6

9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran

Cat. No.: B14544377
CAS No.: 62225-41-6
M. Wt: 336.4 g/mol
InChI Key: AKFTXHHNNAIHQL-UHFFFAOYSA-N
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Description

9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound with the molecular formula C25H20O It is known for its unique structure, which includes a pyran ring fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-diphenylbut-3-yn-2-ol with 1-indanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
  • 2,4-Diphenyl-4,9-dihydroindeno[2,1-b]pyran

Uniqueness

Compared to similar compounds, 9-Methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

62225-41-6

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

9-methyl-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C25H20O/c1-17-20-14-8-9-15-21(20)24-22(18-10-4-2-5-11-18)16-23(26-25(17)24)19-12-6-3-7-13-19/h2-17,22H,1H3

InChI Key

AKFTXHHNNAIHQL-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1OC(=CC3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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